molecular formula C17H21NO2S2 B2680935 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane CAS No. 1705668-76-3

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane

Cat. No.: B2680935
CAS No.: 1705668-76-3
M. Wt: 335.48
InChI Key: YOTQJAKVQOTIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane is a compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Preparation Methods

The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane typically involves the reaction of 5-methylthiophene-2-sulfonyl chloride with an appropriate azepane derivative. The reaction conditions often include the use of solvents like dichloromethane and reagents such as chlorosulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-3-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-14-10-11-17(21-14)22(19,20)18-12-6-5-9-16(13-18)15-7-3-2-4-8-15/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTQJAKVQOTIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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